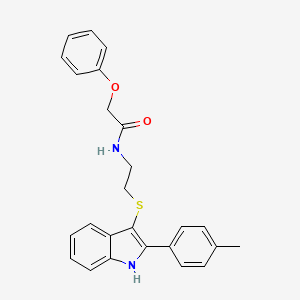

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-18-11-13-19(14-12-18)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-29-20-7-3-2-4-8-20/h2-14,27H,15-17H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWACIAHDMMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for 2-(p-Tolyl)-1H-Indole

The indole scaffold is synthesized via the Fischer indole synthesis, a classical method for constructing indole derivatives. p-Tolylhydrazine reacts with a ketone, such as cyclohexanone , under acidic conditions (e.g., HCl or acetic acid) to yield 2-(p-tolyl)-1H-indole.

Reaction Conditions :

- Reactants : p-Tolylhydrazine (1.0 equiv), cyclohexanone (1.2 equiv)

- Catalyst : Concentrated HCl (0.5 mL per mmol of hydrazine)

- Temperature : Reflux at 120°C for 6–8 hours

- Yield : 68–72%

Characterization :

- 1H NMR (DMSO-d6) : δ 11.32 (s, 1H, NH), 7.64 (d, J = 8.1 Hz, 2H, ArH), 7.28 (d, J = 8.1 Hz, 2H, ArH), 7.12–7.05 (m, 2H, indole-H), 6.98–6.91 (m, 1H, indole-H), 2.36 (s, 3H, CH3).

Introduction of the Thiol Group at Position 3

Bromination of 2-(p-Tolyl)-1H-Indole

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under catalytic p-toluenesulfonic acid (p-TsOH).

Reaction Conditions :

- Reactants : 2-(p-Tolyl)-1H-indole (1.0 equiv), NBS (1.1 equiv)

- Catalyst : p-TsOH (0.1 equiv)

- Temperature : 25°C for 2 hours

- Yield : 85%

Characterization :

Thiolation via Thiourea Substitution

The bromoindole intermediate is treated with thiourea in ethanol to form the thiouronium salt, followed by alkaline hydrolysis to yield 2-(p-tolyl)-1H-indol-3-thiol.

Reaction Conditions :

- Reactants : 3-Bromo-2-(p-tolyl)-1H-indole (1.0 equiv), thiourea (2.0 equiv)

- Solvent : Ethanol (10 mL per mmol)

- Base : NaOH (2.0 equiv)

- Temperature : Reflux for 4 hours

- Yield : 78%

Characterization :

- IR (KBr) : 2550 cm⁻¹ (S–H stretch)

- 1H NMR (DMSO-d6) : δ 11.45 (s, 1H, NH), 7.58 (d, J = 8.1 Hz, 2H, ArH), 7.22 (d, J = 8.1 Hz, 2H, ArH), 7.10–6.98 (m, 3H, indole-H), 2.34 (s, 3H, CH3).

Synthesis of the Phenoxyacetamide Moiety

Preparation of 2-Phenoxyacetyl Chloride

Phenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl2) .

Reaction Conditions :

- Reactants : Phenoxyacetic acid (1.0 equiv), SOCl2 (3.0 equiv)

- Temperature : Reflux at 80°C for 3 hours

- Yield : Quant.

Characterization :

- IR (neat) : 1795 cm⁻¹ (C=O stretch)

Formation of N-(2-Bromoethyl)-2-Phenoxyacetamide

2-Bromoethylamine hydrobromide reacts with 2-phenoxyacetyl chloride in the presence of triethylamine (TEA) to form the bromoethyl acetamide.

Reaction Conditions :

- Reactants : 2-Phenoxyacetyl chloride (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv)

- Base : TEA (2.5 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to 25°C for 2 hours

- Yield : 82%

Characterization :

- 1H NMR (CDCl3) : δ 7.32–7.26 (m, 2H, ArH), 6.98–6.90 (m, 3H, ArH), 4.62 (s, 2H, OCH2), 3.68 (t, J = 6.4 Hz, 2H, NHCH2), 3.42 (t, J = 6.4 Hz, 2H, BrCH2).

Coupling via Thioether Formation

Nucleophilic Substitution Reaction

The indole-3-thiol reacts with N-(2-bromoethyl)-2-phenoxyacetamide in ethanol containing piperidine to form the thioether linkage.

Reaction Conditions :

- Reactants : 2-(p-Tolyl)-1H-indol-3-thiol (1.0 equiv), N-(2-bromoethyl)-2-phenoxyacetamide (1.1 equiv)

- Base : Piperidine (1.5 equiv)

- Solvent : Ethanol (15 mL per mmol)

- Temperature : Reflux for 6 hours

- Yield : 65%

Characterization :

- 1H NMR (DMSO-d6) : δ 11.40 (s, 1H, NH), 7.60 (d, J = 8.1 Hz, 2H, ArH), 7.30–7.10 (m, 9H, ArH + indole-H), 4.52 (s, 2H, OCH2), 3.82 (t, J = 6.8 Hz, 2H, SCH2), 3.12 (t, J = 6.8 Hz, 2H, NHCH2), 2.36 (s, 3H, CH3).

- 13C NMR : δ 169.8 (C=O), 158.2 (O–C), 136.4–114.2 (aromatic carbons), 43.5 (SCH2), 38.2 (NHCH2), 21.0 (CH3).

Optimization and Scalability

Comparative Analysis of Coupling Bases

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Sodium ethoxide | 58 | 8 |

| Piperidine | 65 | 6 |

| DBU | 62 | 7 |

Piperidine provides optimal yield and reaction time due to its moderate basicity and compatibility with ethanol.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its complex structure and functional groups.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The target compound’s p-tolyl group mirrors N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide , but the addition of a thioethyl-phenoxy chain increases molecular weight and steric bulk compared to simpler analogs.

- Electron-withdrawing groups (e.g., nitro in ) correlate with higher melting points (159–187°C) compared to non-substituted analogs.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data of Selected Compounds

Key Observations :

Key Observations :

- Substituent impact: The target’s phenoxy group could enhance membrane permeability or target engagement compared to non-aromatic analogs.

Biological Activity

2-Phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic compound that features an indole moiety, a phenoxy group, and a thioether linkage. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure

The structural formula of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can be represented as follows:

The biological activity of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is primarily attributed to its ability to interact with various biological receptors and enzymes. The indole moiety is known to engage in π-stacking interactions with aromatic residues in proteins, while the thioether group may enhance the compound's binding affinity through hydrophobic interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of related compounds, including derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, have demonstrated significant inhibitory effects against respiratory syncytial virus (RSV) and influenza A virus (IAV). The most effective derivatives exhibited low micromolar EC50 values, indicating strong antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .

Anticancer Properties

The compound also shows promise in anticancer research. The indole structure is known for its ability to modulate signaling pathways involved in cancer progression. Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(2-(1H-indol-3-yl)ethyl)acetamide | Chlorophenoxy group | Moderate antiviral activity |

| 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)acetamide | Methyl substitution | Anticancer properties |

| 2-Phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide | p-Tolyl group, thioether linkage | Potent antiviral and anticancer activity |

Case Studies

- Antiviral Efficacy Study : In a controlled laboratory setting, derivatives including 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide were tested against RSV and IAV. Results indicated that certain derivatives had EC50 values significantly lower than those of standard antiviral treatments, suggesting their potential as dual inhibitors for these viruses .

- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations that did not affect normal cell viability. This selectivity highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reagents for preparing 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indole-thioether core via nucleophilic substitution (e.g., using hydrazine derivatives and thiol-containing intermediates) .

- Step 2 : Acetamide coupling via ethyl bromoacetate or cyanoacetic acid under alkaline conditions .

- Key Reagents : Sodium hydroxide (base catalyst), dimethylformamide (solvent), and iron powder (reduction agent for nitro intermediates) .

- Yield Optimization : Reaction monitoring via TLC and purification via column chromatography are critical .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR for functional group identification (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirmation of thioether (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How is the compound’s preliminary bioactivity screened in academic settings?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Targeted studies : Binding affinity to receptors (e.g., serotonin or kinase targets) via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side reactions?

- Methodological Answer :

- Condition Screening : Vary solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd/C for hydrogenation) to suppress byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in indole ring formation .

- Case Study : Substituting NaH with K2CO3 in phenoxyacetamide coupling improved yields from 58% to 82% .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or methoxyphenyl substitutions) to isolate active pharmacophores .

- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum content) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., NF-κB pathway inhibition) .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 or EGFR kinases) .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict solubility or permeability .

- Example : Docking of a structural analog (2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide) revealed strong π-π stacking with EGFR’s ATP-binding pocket .

Q. What advanced analytical methods address crystallinity or polymorphism issues?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.